Tetrazole-5-acetohydrazide

Beschreibung

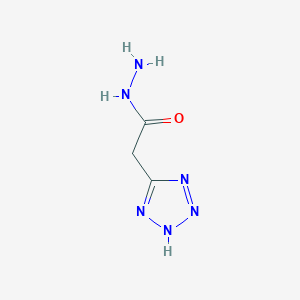

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUAKLZOIABHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrazole 5 Acetohydrazide and Its Derivatives

Conventional Synthesis Routes

The conventional synthesis of Tetrazole-5-acetohydrazide is typically a multi-step process that begins with the formation of the core tetrazole ring, followed by functional group manipulations to introduce the acetohydrazide side chain.

Cyclization Reactions

The formation of the 5-substituted tetrazole ring is most commonly achieved through a [3+2] cycloaddition reaction. nih.govnih.govthieme-connect.comscielo.br This well-established method involves the reaction of an organic nitrile with an azide (B81097) source, such as sodium azide (NaN₃) or hydrazoic acid (HN₃). nih.govthieme-connect.com For the synthesis of precursors to this compound, a nitrile like cyanoacetamide or a related derivative is treated with an azide, often in the presence of a catalyst and a suitable solvent like dimethylformamide (DMF). nih.gov The reaction proceeds by the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov Various catalysts, including Lewis acids like zinc salts or silica (B1680970) sulfuric acid, can be employed to facilitate this cyclization, often leading to high yields of the 5-substituted-1H-tetrazole. nih.govsoran.edu.iq

For instance, the synthesis of 5-substituted 1H-tetrazoles can be effectively catalyzed by silica sulfuric acid in DMF, providing excellent yields. nih.gov Another approach involves the reaction of nitriles with trimethylsilyl (B98337) azide in the presence of dibutyltin (B87310) oxide. rsc.org These cyclization reactions are fundamental to creating the tetrazole core structure upon which the acetohydrazide moiety is built.

Reactions Involving Hydrazine (B178648) Hydrate (B1144303)

Once a suitable tetrazole precursor bearing an ester group, such as ethyl (1H-tetrazol-5-yl)acetate, is synthesized, the hydrazide functional group is introduced via reaction with hydrazine hydrate (N₂H₄·H₂O). This is a standard and efficient method for converting esters to hydrazides.

The reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol, in the case of an ethyl ester) to yield the desired acetohydrazide. The process is typically carried out by refluxing the tetrazole-ester derivative with an excess of hydrazine hydrate in a solvent like methanol (B129727) or ethanol (B145695) for several hours. Upon completion, the reaction mixture is often cooled to allow the solid this compound product to crystallize, which can then be isolated by filtration. This step is crucial as it forms the key hydrazide intermediate required for further derivatization. tubitak.gov.trresearchgate.net

Acylation and Aroylation of Hydrazide Moiety

The synthesized 2-(tetrazol-yl)acetohydrazide serves as a versatile intermediate for the creation of a library of derivatives through acylation and aroylation. tubitak.gov.trresearchgate.net This process involves the reaction of the terminal amino group (-NH₂) of the hydrazide moiety with various acyl chlorides, alkanoyl chlorides, or aroyl chlorides. tubitak.gov.trresearchgate.net

The reaction is typically performed by stirring the this compound with the appropriate acid chloride in a dry solvent like dimethylformamide (DMF) at room temperature. tubitak.gov.tr The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is usually precipitated by pouring the reaction mixture into cold water, followed by filtration and recrystallization from a suitable solvent like ethanol to afford the pure N-acyl/aroyl-2-(tetrazol-yl)acetohydrazide derivatives. tubitak.gov.trresearchgate.net This method allows for the introduction of diverse functional groups, enabling the modification of the compound's chemical properties. tubitak.gov.tr

Table 1: Examples of Acylation/Aroylation of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide Data sourced from research on N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. tubitak.gov.tr

| Reagent (Aroyl/Acyl Chloride) | Product Name | Recrystallization Solvent | Yield |

|---|

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. lew.ronih.gov In the context of tetrazole synthesis, microwave-assisted methods have been successfully applied to the [3+2] cycloaddition step. thieme-connect.com For example, the reaction of various nitriles with sodium azide can be completed in minutes with high yields under microwave heating, compared to several hours or days required for conventional heating. thieme-connect.comnih.gov

This technique has been used for the one-pot synthesis of N2-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamines, where reacting cyanamide, aromatic aldehydes, and 5-aminotetrazole (B145819) under microwave heating at 120 °C for 12 minutes yielded the desired products. beilstein-journals.org Similarly, the synthesis of pyrazole-tetrazole hybrids has been shown to be more efficient under microwave irradiation (180 W), with reaction times reduced to 8-10 minutes compared to 7-8 hours with conventional heating, resulting in higher yields. mdpi.com These examples highlight the significant advantages of using microwave assistance in the synthesis of tetrazole-containing scaffolds, offering a rapid and efficient alternative to traditional methods.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In tetrazole synthesis, this has led to the development of multicomponent reactions (MCRs), the use of environmentally benign solvents like water, and the application of reusable catalysts. bohrium.comeurekaselect.com

MCRs are particularly advantageous as they combine multiple starting materials in a single step, improving atom and step economy. eurekaselect.com The Ugi tetrazole reaction is a notable example, although its direct application to this compound is less common. organic-chemistry.org More broadly, green approaches for the synthesis of 5-substituted-1H-tetrazoles, the core of the target molecule, have involved using water as a solvent with zinc salts as catalysts for the cycloaddition of nitriles and sodium azide. mdpi.comnih.gov The use of heterogeneous and recyclable catalysts, such as natural zeolites or magnetic nanoparticles, also represents a significant green advancement, simplifying product purification and minimizing waste. soran.edu.iqeurekaselect.com For instance, tributyltin chloride, often used in tetrazole synthesis, can be recycled and reused, significantly reducing toxic tin waste. asianpubs.org

Synthesis of Schiff Bases from this compound

This compound is a key precursor for the synthesis of Schiff bases (or hydrazones). ekb.egresearchgate.net These compounds are formed through the condensation reaction between the primary amine group (-NH₂) of the hydrazide and the carbonyl group of various aromatic or heteroaromatic aldehydes.

The synthesis is typically carried out by refluxing equimolar amounts of the this compound and the selected aldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and dioxane, often for several hours. A catalytic amount of acid, like glacial acetic acid, is sometimes added to facilitate the reaction. After refluxing, the reaction mixture is cooled and poured into crushed ice, causing the Schiff base product to precipitate. The solid is then collected by filtration, washed with water, and purified by recrystallization from a solvent like ethanol. This straightforward and versatile reaction allows for the creation of a wide array of Schiff base derivatives from the parent hydrazide. researchgate.net

Table 2: Synthesis of Schiff Bases from 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide Data derived from the synthesis of N'-[(E)-substituted phenylmethylidene]-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetohydrazide.

| Aldehyde Reagent | Reflux Time | Solvent | Yield |

|---|

Derivatization Strategies for Enhanced Bioactivity and Specificity

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially enhanced pharmacological profiles. Key strategies focus on the functionalization of the tetrazole ring and the hydrazide moiety to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence biological activity.

N-Alkylation Reactions

N-alkylation of the tetrazole ring is a common strategy to introduce various alkyl or arylalkyl groups, which can significantly impact the compound's interaction with biological targets. The tetrazole ring exists in two tautomeric forms, 1H and 2H, and alkylation can occur on different nitrogen atoms, leading to the formation of regioisomers. The reaction of a 5-substituted-1H-tetrazole with an alkylating agent, typically in the presence of a base, can yield both 1,5- and 2,5-disubstituted products.

The synthesis of N-alkylated derivatives of tetrazole-containing compounds often involves the reaction of the parent tetrazole with an appropriate alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide resulted in two separable regioisomers, the 1,5- and 2,5-disubstituted products. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the reactivity of the different nitrogen atoms and the likely ratio of the resulting regioisomers. mdpi.com

A study on the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines has shown a preference for the formation of 2,5-disubstituted tetrazoles. consensus.app This method provides a valuable route for selectively synthesizing specific isomers, which can be crucial for structure-activity relationship studies.

Table 1: Examples of N-Alkylation Reactions on Tetrazole Derivatives

| Starting Tetrazole | Alkylating Agent | Base/Solvent | Product(s) | Reference |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 / Acetone | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | mdpi.com |

| 5-Substituted 1H-tetrazoles | Aliphatic amines (via diazotization) | Organic nitrite (B80452) / Ethyl acetate (B1210297) | Predominantly 2,5-disubstituted tetrazoles | consensus.app |

Pyrazoline Derivative Formation

The hydrazide functional group in this compound is a key reactive site for the synthesis of various heterocyclic derivatives, most notably pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. The general synthetic route to pyrazolines involves the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazines or their derivatives. thepharmajournal.comdergipark.org.tr

The synthesis of pyrazoline derivatives from this compound would first involve the preparation of chalcones. This is typically achieved through a Claisen-Schmidt condensation of an appropriate aryl ketone with an aromatic aldehyde in the presence of a base. Subsequently, the reaction of the synthesized chalcone (B49325) with this compound, often in a solvent like ethanol and sometimes in the presence of an acid catalyst like glacial acetic acid, would lead to the formation of the corresponding N-acetylpyrazoline derivative bearing the tetrazole moiety. thepharmajournal.com

Table 2: General Scheme for Pyrazoline Derivative Formation

| Step | Reactants | Conditions | Product |

| 1 | Aryl ketone + Aromatic aldehyde | Base (e.g., NaOH or KOH) | Chalcone (α,β-unsaturated carbonyl) |

| 2 | Chalcone + this compound | Ethanol, reflux (often with acetic acid) | 1-(2-(1H-tetrazol-5-yl)acetyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole |

Hybrid Compound Design (e.g., Pyrazole-Tetrazole Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with improved affinity, selectivity, and reduced side effects. The combination of pyrazole (B372694) and tetrazole rings has led to the development of hybrid compounds with significant biological potential. dergipark.org.trmdpi.com

Several synthetic strategies have been developed to create pyrazole-tetrazole hybrids. One common approach involves the synthesis of a pyrazole derivative containing a nitrile group, which is then converted to the tetrazole ring via a [3+2] cycloaddition reaction with an azide source, such as sodium azide. mdpi.com For example, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized from 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles. mdpi.com

The synthesis of pyrazole-tetrazole hybrids starting from this compound could involve the reaction of the hydrazide moiety with a β-dicarbonyl compound to form the pyrazole ring. For example, the reaction of a tetrazolyl derivative of acetoacetic ester with a substituted hydrazine has been used to synthesize a pyrazolyl-tetrazole hybrid. mdpi.com

Table 3: Synthetic Approaches to Pyrazole-Tetrazole Hybrids

| Starting Material(s) | Key Reaction Step(s) | Resulting Hybrid Structure | Reference |

| Pyrazole-4-carbonitrile | Cycloaddition with sodium azide | 5-(Pyrazol-4-yl)-1H-tetrazole | mdpi.com |

| Pyrazole precursor + Tetrazole precursor | Condensation reaction | Linked pyrazole-tetrazole derivative | researchgate.net |

| Tetrazolyl acetoacetic ester + Substituted hydrazine | Cyclocondensation | Pyrazolyl-methyl-tetrazole derivative | mdpi.com |

Spectroscopic and Analytical Characterization Techniques in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Tetrazole-5-acetohydrazide is expected to exhibit characteristic absorption bands corresponding to its key functional moieties. The N-H stretching vibrations of the hydrazide and the tetrazole ring typically appear as broad bands in the high-frequency region. The carbonyl group (C=O) of the hydrazide will show a strong absorption band, and the C-N and N-N stretching vibrations of the tetrazole ring will also be present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Hydrazide & Tetrazole) | Stretching | 3100-3400 |

| C-H (Methylene) | Stretching | 2900-3000 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H (Amide II) | Bending | 1510-1550 |

| C=N (Tetrazole Ring) | Stretching | 1400-1450 |

| N=N (Tetrazole Ring) | Stretching | 1200-1300 |

| C-N (Tetrazole Ring) | Stretching | 1000-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The methylene (B1212753) protons adjacent to the tetrazole ring and the carbonyl group are expected to appear as a singlet. The protons of the N-H groups of the hydrazide and the tetrazole ring will also produce distinct signals, which may be broad and their chemical shifts can be solvent-dependent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | ~4.0-4.5 | Singlet | 2H |

| -NH-NH₂ | ~4.5-5.0 and ~9.0-9.5 | Broad Singlets | 3H |

| Tetrazole N-H | ~14.0-15.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the hydrazide is characteristically deshielded and appears at a high chemical shift. The methylene carbon and the carbon atom of the tetrazole ring will also have distinct resonances.

| Carbon Type | Expected Chemical Shift (δ, ppm) | | :--- | :--- | :--- | | -C H₂- | ~45-55 | | C =O | ~165-175 | | Tetrazole C -5 | ~150-160 |

2D-NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to further confirm the structure by establishing correlations between protons and the carbons they are attached to (HSQC) and correlations between protons and carbons over two or three bonds (HMBC).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₃H₆N₆O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (142.12 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. nih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| 142 | [M]⁺ | Molecular Ion |

| 111 | [M - NHNH₂]⁺ | Loss of hydrazinyl group |

| 83 | [M - CONHNH₂]⁺ | Loss of acetohydrazide side chain |

| 69 | [C₂H₃N₄]⁺ | Tetrazole ring fragment |

Elemental Analysis

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₃H₆N₆O), the theoretical elemental composition can be calculated and compared with experimental values to verify its purity and composition. researchgate.net

| Element | Theoretical % |

| Carbon (C) | 25.35 |

| Hydrogen (H) | 4.26 |

| Nitrogen (N) | 59.13 |

| Oxygen (O) | 11.26 |

Chromatographic Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction and to assess the purity of the final product. For this compound, a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and methanol) would be used to develop the TLC plate. A pure compound should ideally show a single spot with a characteristic retention factor (Rf) value under specific conditions. The visualization of the spot can be achieved using UV light or by staining with an appropriate reagent.

X-ray Diffraction (XRD) and Crystal Structure Analysis (if applicable to derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound itself may not be readily available in the literature, analysis of its derivatives provides insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding, involving the tetrazole and hydrazide moieties. nih.gov Such studies are invaluable for understanding the solid-state packing and properties of these compounds.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies focusing exclusively on Tetrazole-5-acetohydrazide are not extensively detailed in the available literature, the principles can be applied to understand its characteristics based on analyses of related tetrazole and hydrazide derivatives. acs.orgnih.govnih.gov Such calculations are fundamental for predicting molecular geometry, stability, and reactivity.

Electronic Structure Analysis

Electronic structure analysis through DFT reveals the distribution of electrons within the molecule, dictating its geometry and bonding characteristics. For this compound, the planar, aromatic tetrazole ring is characterized by delocalized π-electrons across its five-membered ring containing four nitrogen atoms. acs.org This high nitrogen content and aromaticity contribute to the compound's considerable chemical and thermal stability. DFT calculations would typically optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. The acetohydrazide side chain introduces flexibility and functional groups capable of engaging in significant intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For related hydrazide compounds, the HOMO is often localized on the N-N bond of the hydrazide fragment, while the LUMO is typically spread across the carbonyl (C=O) group. This suggests that the hydrazide moiety is the primary site for nucleophilic attack. The tetrazole ring, being electron-rich, also contributes significantly to the HOMO. A smaller HOMO-LUMO gap would imply higher reactivity for this compound.

Mulliken Charge Distribution

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing insight into its electrostatic potential and identifying charge localization. In tetrazole derivatives, the nitrogen atoms of the ring typically carry negative charges due to their high electronegativity, while the ring carbon atom is often positively charged. acs.org The oxygen atom of the carbonyl group in the acetohydrazide side chain would also be expected to have a significant negative charge. This charge distribution is critical for understanding how the molecule interacts with other polar molecules or biological targets, particularly in forming hydrogen bonds and coordinating with metal ions.

Fukui Functions for Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that identify the most probable sites for nucleophilic, electrophilic, and radical attacks within a molecule. acs.org By analyzing the changes in electron density, these functions can pinpoint specific atoms that are most susceptible to reaction. For this compound, Fukui function analysis would likely identify the nitrogen atoms of the tetrazole ring and the terminal nitrogen of the hydrazide group as primary sites for electrophilic attack. Conversely, the carbonyl carbon would be a likely site for nucleophilic attack. This level of analysis provides a more nuanced prediction of reactivity than FMO or Mulliken charge analysis alone. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. These simulations are instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. mdpi.com

Ligand-Protein Interactions and Binding Affinity

This compound has been identified as a promising fragment-like lead structure for inhibitors of the JumonjiC (JmjC) domain-containing histone demethylase KDM4A (also known as JMJD2A). researchgate.net The KDM4 family of enzymes are metalloenzymes containing an Fe(II) ion in their active site and are crucial targets in cancer therapy. nih.govnih.gov

Molecular modeling studies suggest that the tetrazolylhydrazide scaffold acts as a competitor to the natural cofactor, 2-oxoglutarate (2OG). researchgate.netnih.gov The primary mode of binding involves the chelation of the catalytic metal ion by both the tetrazole ring and the hydrazide moiety. nih.govnih.gov The deprotonated tetrazolate anion is an effective metal-chelating group and can directly coordinate with the Fe(II) ion in the KDM4A active site, mimicking the interaction of the cofactor's carboxylate group. nih.govnih.gov

The binding is further stabilized by a network of hydrogen bonds with key amino acid residues in the active site, such as His188, Glu190, and His276, which hold the metal ion in place. researchgate.net While specific binding affinity scores for the parent this compound are not detailed, the scaffold is known to be a potent binder, and derivatives show inhibitory concentrations (IC₅₀) in the micromolar range against KDM4 enzymes. researchgate.netnih.gov

| Molecular Moiety | Type of Interaction | Target in KDM4A Active Site | Reference |

|---|---|---|---|

| Tetrazole Ring | Metal Chelation / Ionic Interaction | Fe(II) ion | nih.gov |

| Hydrazide Group | Metal Chelation | Fe(II) ion | nih.gov |

| Tetrazole & Hydrazide Nitrogens | Hydrogen Bonding | His188, Glu190, His276 | researchgate.net |

| Overall Scaffold | Competitive Inhibition | 2-Oxoglutarate binding site | researchgate.net |

Prediction of Binding Sites and Modes

Computational docking is a key technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. kashanu.ac.irkashanu.ac.ir These studies are fundamental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

For derivatives of this compound, molecular docking studies have been employed to explore their binding affinity and interaction profiles with various protein targets. For instance, docking studies of 5-substituted 1H-tetrazole derivatives with the casein kinase 2 alpha 1 (CSNK2A1) receptor have been performed. nih.govnih.gov One potent derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, exhibited a low binding energy of -6.8687 kcal/mol, suggesting a strong and stable interaction with the receptor's active site. nih.govnih.gov Similarly, computational studies on novel tetrazole and oxadiazole derivatives targeting the Dengue virus NS5 protein revealed superior binding affinities for several compounds, with binding energies (ΔG) ranging from -7.18 to -9.58 kcal/mol. nih.gov

These studies typically reveal that the tetrazole ring and associated functional groups participate in crucial non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within the target's binding pocket. jchemlett.com For example, studies on 1,3,5-triazine (B166579) derivatives containing a 5-phenyltetrazol-2-ylacetohydrazide fragment have explored their interaction with DNA. bohrium.com While blind docking can be used to identify potential binding sites, more focused docking simulations elucidate the specific interactions that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity. kashanu.ac.irkashanu.ac.ir

Table 1: Examples of Molecular Docking Studies on Tetrazole Derivatives

| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| 5-Substituted 1H-Tetrazoles | CSNK2A1 Receptor | -6.8687 | Potentially strong binding and inhibition. nih.govnih.gov |

| Tetrazole-Oxadiazole Hybrids | Dengue Virus NS5 Protein | -7.18 to -9.58 | Stronger interaction than the reference ligand. nih.gov |

Enzyme Inhibition Mechanisms

Computational studies are instrumental in elucidating the mechanisms by which compounds like this compound may inhibit enzyme activity. These studies can predict whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing crucial information for drug development.

Research on compounds structurally related to this compound offers a model for understanding its potential inhibitory actions. For example, enzyme inhibitory kinetics of certain thiazolidinone derivatives against mushroom tyrosinase have been determined using Lineweaver-Burk and Dixon plots, which are based on computational analysis of experimental data. researchgate.net These analyses have identified some derivatives as non-competitive inhibitors. researchgate.net Molecular docking simulations complement these kinetic studies by showing how the inhibitor binds to a site other than the active site (an allosteric site) to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency. researchgate.net The docking results for these inhibitors against tyrosinase revealed key interactions with histidine and valine residues in the active site, with oxygen atoms of the inhibitor coordinating with key residues. researchgate.net Similar mechanistic insights have been gained from studies on 1,3,5-triazine derivatives bearing tetrazole-acetohydrazide fragments, which were investigated for their ability to inhibit the tyrosine kinase domain of surface receptors. bohrium.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational behavior over time. nih.gov This method moves beyond the static picture provided by molecular docking to simulate the movements and interactions of atoms and molecules, offering deeper insights into the binding stability of a potential drug candidate. nih.gov

MD simulations have been performed on various tetrazole derivatives to confirm the stability of their docked poses within the active sites of target proteins. nih.govnih.gov For thiazole-based hydrazones, MD simulations were used to support docking interactions by assessing the stability and conformational changes of the compounds within the binding site. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters analyzed in these simulations; low values for these metrics (typically below 2 nm) indicate that the ligand remains stably bound in the receptor's binding site throughout the simulation. nih.gov These simulations confirm that the interactions predicted by docking, such as hydrogen bonds, are maintained over time, reinforcing the compound's potential as a stable inhibitor. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling (In Silico)

For this compound and its derivatives, ADME profiles have been predicted using various software and computational tools. nih.gov These predictions often assess compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate a compound's drug-likeness and potential for oral bioavailability. ijirt.org Studies on 5-substituted 1H-tetrazole derivatives found that they met Lipinski's rule and had good total polar surface area (TPSA) values, suggesting favorable absorption characteristics. nih.gov

In silico profiling of tetrazole derivatives has demonstrated favorable drug-likeness, acceptable solubility, and metabolic stability. nih.gov Predictions for parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are commonly performed. nih.govijirt.org The BOILED-Egg graphic is one such tool that visually predicts both GI absorption and BBB penetration. jchemlett.com Toxicity predictions, including carcinogenicity and skin sensitization, are also a crucial part of this profiling, ensuring the early identification of potentially harmful compounds. jchemlett.com

Table 2: Predicted In Silico ADME/Pharmacokinetic Properties of Tetrazole Derivatives

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally Compliant | Indicates good potential for oral bioavailability. nih.govijirt.org |

| GI Absorption | High | Suggests the compound can be effectively absorbed from the gut. ijirt.org |

| Blood-Brain Barrier (BBB) Penetration | Variable | Determines if the compound can reach targets in the central nervous system. nih.govjchemlett.com |

| CYP450 Metabolism | Generally Stable | Indicates resistance to metabolism by key drug-metabolizing enzymes. nih.gov |

| Total Polar Surface Area (TPSA) | < 140 Ų | Correlates with good intestinal absorption and cell permeability. nih.govfrontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or a target property. nih.gov These models are valuable for predicting the activity of novel compounds and for optimizing the structure of lead compounds to enhance their desired effects.

QSAR studies have been successfully applied to tetrazole compounds. In one study, the relationship between the structure of N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide derivatives and their biological activities was investigated to recommend specific derivatives for screening as anticonvulsant agents. researchgate.net Another study developed robust QSAR models to predict the acute oral toxicity of 111 tetrazole compounds in rats and mice. nih.gov These models were developed and validated according to OECD guidelines and proved successful in forecasting the toxicity of new or untested tetrazole derivatives. nih.gov The descriptors used in these models, which can be electronic, steric, or hydrophobic in nature, provide insights into the structural features that drive the observed biological activity or toxicity. For example, the activity against Mycobacterium tuberculosis was found to be higher with increasing electron-accepting properties of substituents on the phenyl ring of certain tetrazole derivatives. researchgate.net

Biological and Pharmacological Investigations of Tetrazole 5 Acetohydrazide Derivatives

Antimicrobial Activity

The antimicrobial potential of tetrazole-5-acetohydrazide derivatives is extensive, covering a wide range of bacteria and fungi. derpharmachemica.com The tetrazole ring is a crucial pharmacophore that contributes to the biological activities of these compounds, which include antibacterial, antifungal, and antitubercular effects. isfcppharmaspire.comnih.gov

Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, newly synthesized tetrazole derivatives linked to a benzimidazole (B57391) ring exhibited significant antibacterial effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). pnrjournal.com One study highlighted that specific N-substituted alkylbenzimidazole derivatives attached to tetrazole, namely compounds an4 and an5, were particularly effective against E. coli, while compound an2 showed good activity against S. aureus. pnrjournal.com

In another study, novel imide-tetrazole derivatives were synthesized and screened for their antimicrobial activity. Several of these compounds demonstrated moderate to high activity against a panel of standard and clinical bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 256 μg/mL. nih.gov Notably, some of these derivatives showed higher activity than the reference drug Ciprofloxacin against certain strains. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov

Furthermore, the synthesis of tetrazole derivatives connected to a benzimidazole ring via a methyl bridge has yielded compounds with significant efficacy against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus. ajgreenchem.com The MIC values of some of these synthesized compounds against E. faecalis were comparable to the control drug azithromycin. ajgreenchem.com

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Derivative Type | Bacterial Strain | Activity/MIC Value | Reference |

| N-substituted alkylbenzimidazole-tetrazole | Escherichia coli | Good activity (compounds an4, an5) | pnrjournal.com |

| N-substituted alkylbenzimidazole-tetrazole | Staphylococcus aureus | Good activity (compound an2) | pnrjournal.com |

| Imide-tetrazole hybrids | Standard and clinical strains | MIC: 0.1–256 μg/mL | nih.gov |

| Benzimidazole-methyl-tetrazole | Enterococcus faecalis | MIC comparable to azithromycin | ajgreenchem.com |

| Benzimidazole-methyl-tetrazole | Staphylococcus aureus | Favorable action | ajgreenchem.com |

Antifungal Activity

The antifungal properties of this compound derivatives have been well-documented. A series of tetrazole ring-bearing acylhydrazone derivatives were synthesized and showed significant in vitro antifungal activity against various Candida species. nih.gov The mechanism of their antifungal action is believed to involve the disruption of the fungal plasma membrane and inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Similarly, newly synthesized tetrazole derivatives linked to a benzimidazole ring demonstrated notable antifungal activity. pnrjournal.com The biological activity data indicated that these compounds displayed better antibacterial than antifungal activity when compared to the reference medicine. pnrjournal.com

In another research endeavor, novel tetrazole derivatives connected to a benzimidazole ring via a methyl bridge were tested against three types of Candida: Candida albicans, Candida glabrata, and Candida parapsilosis. ajgreenchem.com Certain compounds exhibited greater efficacy against C. albicans and C. glabrata than the standard drug fluconazole. ajgreenchem.com

The antifungal screening of various tetrazole derivatives is summarized in the table below:

| Derivative Type | Fungal Strain | Activity/MIC Value | Reference |

| Acylhydrazone-tetrazole | Candida species | Significant in vitro activity | nih.gov |

| Benzimidazole-tetrazole | Various fungi | Moderate activity | pnrjournal.com |

| Benzimidazole-methyl-tetrazole | Candida albicans | Higher efficacy than fluconazole | ajgreenchem.com |

| Benzimidazole-methyl-tetrazole | Candida glabrata | Higher efficacy than fluconazole | ajgreenchem.com |

| Benzimidazole-methyl-tetrazole | Candida parapsilosis | Efficacy comparable to fluconazole | ajgreenchem.com |

Antitubercular Activity

Tetrazole derivatives are recognized for their potential as antitubercular agents. nih.gov The tetrazole nucleus is considered an important pharmacophore in the development of new drugs to combat tuberculosis. nih.gov Several studies have reported the synthesis and evaluation of tetrazole derivatives for their activity against Mycobacterium tuberculosis.

One study reported the antimycobacterial activity of tetrazole derivatives containing an azetidinone core against Mycobacterium tuberculosis strain H37Rv. tbzmed.ac.irnih.gov The activity of these compounds was found to be dependent on the substituents present on the β-lactam ring, with some derivatives showing high potency. tbzmed.ac.irnih.gov

The structural diversity of tetrazole derivatives allows for the development of hybrid compounds with enhanced antitubercular activity. nih.gov The lipophilicity and bioavailability of drugs can be improved by incorporating a tetrazole moiety, which can act as a bioisostere of a carboxylic acid group. nih.gov

Anticancer and Cytotoxic Activities

The tetrazole scaffold is a prominent feature in the design of novel anticancer agents. benthamscience.com Derivatives of tetrazole have demonstrated a wide range of biological activities, including significant anticancer and cytotoxic effects against various human cancer cell lines. derpharmachemica.combenthamscience.com

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic activity of newly synthesized tetrazole derivatives is commonly evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

For example, the cytotoxic effects of new tetrazole-containing derivatives of 2,4-diamino-1,3,5-triazine were studied against Huh-7 and HeLa tumor cell lines using the MTT test. researchgate.net The results indicated that some of these compounds exhibited significant antitumor activity, particularly those containing a 5-phenyltetrazol-2-ylacetohydrazide fragment. researchgate.net Importantly, these compounds showed minimal cytotoxic effects on non-tumor human embryonic kidney cells (HEK293). researchgate.net

Similarly, the cytotoxicity of imidazolyl-1,3,5-triazine derivatives was examined in human breast cancer cell lines and a murine leukemia cell line using the MTT assay to determine the percentage of viable cells. nih.gov

Specific Cancer Cell Line Efficacy (e.g., MCF-7, PC3, HepG2)

Research has demonstrated the efficacy of this compound derivatives against specific cancer cell lines. For instance, a series of new 1,2-substituted tetrazole derivatives were synthesized and evaluated for their inhibitory effects on MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231, and ZR-75 (estrogen receptor-negative breast cancer) cell lines. researchgate.net Several of these compounds showed significant inhibitory effects, particularly on MCF-7 cells. researchgate.net

In another study, tetrazole-thiosemicarbazides were identified as being more active than their tetrazole-urea analogs against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines. researchgate.net

Furthermore, the cytotoxic activity of new tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine was evaluated against human liver tumor cell lines (Huh-7) and human lung cancer cells (A549). bohrium.com While these particular compounds did not show a pronounced cytotoxic effect, the study highlights the ongoing exploration of tetrazole derivatives against a range of cancer cell types. bohrium.com

The table below presents a summary of the cytotoxic activity of selected this compound derivatives on different cancer cell lines:

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| 2,4-diamino-1,3,5-triazine with 5-phenyltetrazol-2-ylacetohydrazide | Huh-7, HeLa | Significant antitumor activity | researchgate.net |

| 1,2-substituted tetrazole derivatives | MCF-7 | Higher inhibitory effects | researchgate.net |

| 1,2-substituted tetrazole derivatives | MDA-MB-231, ZR-75 | Moderate inhibition | researchgate.net |

| Tetrazole-thiosemicarbazides | HepG2, HeLa, MCF-7 | Active against cell lines | researchgate.net |

| Morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine derivatives | Huh-7, A549 | No pronounced cytotoxic effect | bohrium.com |

Antiprotozoal Activity (e.g., Anti-amoebic)

Derivatives of tetrazole have been investigated for their potential against various protozoal infections. Research into a series of compounds featuring a tetrazole ring conjugated with a sulfonylamide (SO2NH) function revealed their potency as anti-amoebic agents. nih.gov The anti-amoebic activity of these compounds was found to be dependent on the position and nature of substituents. nih.gov For instance, certain derivatives demonstrated excellent inhibitory effects against Entamoeba histolytica, with IC50 values in the low micromolar range. nih.gov

In one study, compounds 5c and 5d emerged as significant inhibitors of Entamoeba histolytica, recording IC50 values of 1.05 µM and 1.02 µM, respectively. nih.gov Notably, these compounds were also found to be non-cytotoxic up to a concentration of 25 µM, with IC50 values greater than 100 µM against human hepatocellular carcinoma (HepG2) cells. nih.gov

Another area of investigation has been the activity of tetrazole derivatives against other protozoa, such as Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis. A series of azabicyclo[3.2.2]nonane derivatives with a terminal tetrazole moiety showed activity in the low micromolar range against T. b. rhodesiense. mdpi.com Specifically, compound 13A was identified as a potent inhibitor with an IC50 value of 0.329 µM. mdpi.com However, the selectivity of these compounds was limited due to comparable levels of cytotoxicity. mdpi.com

| Compound | Target Organism | IC50 (µM) | Cytotoxicity (IC50 > µM) | Reference |

|---|---|---|---|---|

| 5c | Entamoeba histolytica | 1.05 | > 100 | nih.gov |

| 5d | Entamoeba histolytica | 1.02 | > 100 | nih.gov |

| 13A | Trypanosoma brucei rhodesiense | 0.329 | N/A | mdpi.com |

Anti-inflammatory and Analgesic Activities

This compound derivatives and related structures have been the subject of research for their potential anti-inflammatory and analgesic properties. nih.gov The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govchalcogen.ro This has prompted the synthesis and evaluation of various tetrazole-containing compounds for these activities. chalcogen.ro

Studies on different series of tetrazole derivatives have demonstrated significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema method. nih.gov For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, which included a tetrazole derivative (compound 61), was evaluated. nih.gov This compound was identified as the most potent anti-inflammatory agent in the series when compared to the standard drug, diclofenac (B195802) sodium. nih.gov

In addition to anti-inflammatory effects, analgesic activity has also been observed. chalcogen.ro The acetic acid-induced writhing method and the hot plate method are common assays used to screen for analgesic potential. chalcogen.ro Research has indicated that the presence of certain substituents on the phenyl ring of tetrazole derivatives can be attributed to an increase in both analgesic and anti-inflammatory activities. chalcogen.ro Furthermore, some synthesized acetohydrazone derivatives have shown analgesic effects comparable to the standard drug indomethacin. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The tetrazole scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). asianpubs.orgthemedicon.com Tetrazole derivatives have been investigated as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are a critical class of antiretroviral drugs. themedicon.comresearchgate.net NNRTIs work by binding to and blocking the HIV reverse transcriptase enzyme, thereby disrupting the viral replication cycle. themedicon.com

Research has shown that tetrazole-based molecules can be potent inhibitors of HIV. asianpubs.org One of the advantages of tetrazole derivatives is their potential activity against viral strains that have developed resistance to existing drugs like efavirenz (B1671121) and nevirapine. themedicon.com The unique structure of the heterocyclic tetrazole ring is believed to contribute to its ability to inhibit these resistant viruses. themedicon.com The development of new libraries of compounds, such as pyrazolobenzothiazine-based hydrazones, has yielded derivatives with active HIV inhibition, demonstrating EC50 values below 20 μM. nih.gov

The versatility of the tetrazole moiety allows for its incorporation into various molecular structures to enhance antiviral potency. isfcppharmaspire.com Studies on N'-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio] acetohydrazides have also contributed to the body of research on tetrazole-based anti-HIV agents. isfcppharmaspire.com

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.gov Tetrazole-containing compounds have emerged as a promising area of research in this field. nih.govnih.gov The tetrazole group can act as a bioisostere for the carboxylic acid group, which can improve properties such as lipophilicity and bioavailability. nih.gov

A novel series of tetrazole-based compounds identified through phenotypic screening has shown potent antiplasmodial activity. nih.gov These compounds exhibit fast-kill kinetics and a relatively low tendency for the development of high-level resistance. nih.gov Preliminary structure-activity relationship (SAR) studies have been established, and investigations into their mechanism of action suggest that they may target the hemoglobin degradation pathway in Plasmodium falciparum. nih.gov Specifically, active analogs were found to inhibit the formation of hemozoin, a process also targeted by the well-known antimalarial drug chloroquine. nih.gov

Other studies have explored azabicyclo-nonanes linked to a tetrazole core. mdpi.com Several of these derivatives displayed antiplasmodial activity in the submicromolar range against sensitive strains of P. falciparum. mdpi.com For example, tetrazole derivative 12A showed an IC50 value of 0.252 µM against the NF54 strain. mdpi.com However, their utility was hampered by moderate selectivity due to cytotoxicity. mdpi.com

| Compound | Target Organism (Strain) | IC50 (µM) | Reference |

|---|---|---|---|

| 12A | Plasmodium falciparum (NF54) | 0.252 | mdpi.com |

Enzyme Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Derivatives of 5-substituted-1H-tetrazole have been synthesized and evaluated for their efficacy as tyrosinase inhibitors. researchgate.net

In one study, a series of twelve 3-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives were synthesized and tested for their inhibitory activity against mushroom tyrosinase. researchgate.net The results indicated that all the synthesized tetrazole derivatives were effective inhibitors of the enzyme. researchgate.net The potency of inhibition was influenced by the substituents on the phenyl ring. The compound 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (2k), which has two chloride groups on the phenyl ring, was identified as the most potent inhibitor in the series, with an IC50 value of 45 µM. researchgate.net This suggests that the electronic properties and positioning of substituents play a crucial role in the interaction with the enzyme's active site. researchgate.net

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (2k) | Mushroom Tyrosinase | 45 | researchgate.net |

The JumonjiC (JmjC) domain-containing histone demethylase KDM4A is an epigenetic regulator involved in gene expression, and its dysregulation has been linked to certain types of cancer. nih.govfip.org This makes it an important target for therapeutic intervention. nih.gov

The parent compound, 2-(1H-tetrazol-5-yl)acetohydrazide, has been identified as a novel, fragment-like inhibitor of KDM4A. nih.gov This small molecule (molecular weight of 142 Da) demonstrates the potential of the tetrazole group to act as a "warhead" that interacts with the active site of JmjC demethylases. nih.govresearchgate.net The inhibitory activity of 2-(1H-tetrazol-5-yl)acetohydrazide against KDM4A has been confirmed through multiple assays. nih.gov

In a formaldehyde (B43269) dehydrogenase (FDH)-coupled assay, the compound showed an IC50 value of 46.6 µM. nih.gov A more potent inhibitory effect was observed in an antibody-based LANCE Ultra assay, which yielded an IC50 value of 2.4 µM. nih.govnih.gov Despite its small size, the compound demonstrated a degree of selectivity against other demethylases. nih.gov Structural and computational studies have further elucidated the binding mode of tetrazolylhydrazide inhibitors within the active site of KDM4 proteins, confirming that they act as competitors of the natural cofactor, 2-oxoglutarate. nih.govresearchgate.net

| Compound | Target Enzyme | Assay Method | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-(1H-tetrazol-5-yl)acetohydrazide | KDM4A | FDH-coupled | 46.6 | nih.gov |

| 2-(1H-tetrazol-5-yl)acetohydrazide | KDM4A | LANCE Ultra | 2.4 | nih.govnih.gov |

Applications in Materials Science and Coordination Chemistry

Role as Ligands in Coordination Chemistry

Tetrazole-5-acetohydrazide is recognized for its capacity to act as a versatile ligand in coordination chemistry. The tetrazole ring itself is a well-established functional group in the design of coordination polymers and metal-organic frameworks (MOFs) due to its multiple nitrogen atoms, which can engage in various coordination modes. rsc.orgrsc.orgunimi.itfherreralab.comnih.govrsc.org The deprotonated form of the tetrazole ring can coordinate to metal ions through up to four of its nitrogen atoms, allowing for the formation of diverse and stable structural topologies. unimi.it

The acetohydrazide group further enhances the coordinating ability of the molecule, providing additional donor sites through its nitrogen and oxygen atoms. This dual functionality allows this compound to act as a multidentate ligand, capable of bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgrsc.orgunimi.itfherreralab.comnih.govrsc.org The flexibility of the acetohydrazide linker can also influence the final architecture of the resulting coordination polymer. The specific coordination modes are influenced by factors such as the choice of metal ion, the reaction conditions including pH, and the presence of other co-ligands. fherreralab.com

The coordination versatility of tetrazole-based ligands is highlighted by their ability to form a wide array of structures, from simple mononuclear complexes to intricate 3D frameworks. rsc.orgrsc.orgunimi.itfherreralab.comnih.govrsc.org This adaptability makes this compound a promising candidate for the systematic design and synthesis of novel coordination compounds with tailored properties.

Development of Metal Complexes with this compound

The development of metal complexes with this compound has led to the creation of novel coordination polymers with diverse structural features. Through in situ synthesis under hydrothermal conditions, this ligand has been shown to form stable complexes with various transition metals. The resulting frameworks can exhibit two- or three-dimensional structures, showcasing the ligand's versatile coordination capabilities. rsc.org

The structural diversity of these complexes is a direct result of the multiple coordination modes offered by both the tetrazole ring and the acetohydrazide group. The final dimensionality and functionality of the metal complexes are significantly influenced by the coordination preferences of the metal ion and the presence of counterions or co-ligands in the reaction mixture. rsc.org For instance, different metal ions can induce the formation of distinct framework topologies, ranging from layered structures to intricate 3D networks.

The luminescence properties of metal complexes derived from tetrazole-based ligands are also an area of active investigation. The incorporation of metal ions can modulate the photoluminescent behavior of the ligand, leading to materials with potential applications in sensing and optoelectronics. rsc.org

Table 1: Examples of Metal Coordination Complexes with Tetrazole-Based Ligands This table is illustrative and may not exclusively contain this compound due to the limited specific data available in the search results. It demonstrates the types of complexes formed by similar tetrazole-containing ligands.

| Metal Ion | Ligand System | Resulting Structure | Potential Application |

| Zn(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 3D framework with helical chains | Luminescence |

| Cd(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 3D framework with trinuclear units | Luminescence |

| Cu(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 2D layered structure | Not specified |

| Zn(II) | (1H-tetrazol-5-yl)-acetic acid, isonicotinic acid | 3D framework | Luminescence |

| Cd(II) | tris-(1H-tetrazol-5-ylmethyl)-amine | 3D framework | Luminescence |

Data synthesized from multiple sources discussing tetrazole-based coordination complexes. rsc.org

| Metal Ion | Ligand System | Resulting Structure | Potential Application |

|---|---|---|---|

| Zn(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 3D framework with helical chains | Luminescence |

| Cd(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 3D framework with trinuclear units | Luminescence |

| Cu(II) | ((1H-tetrazol-5-yl) methyl) pyridine | 2D layered structure | Not specified |

| Zn(II) | (1H-tetrazol-5-yl)-acetic acid, isonicotinic acid | 3D framework | Luminescence |

| Cd(II) | tris-(1H-tetrazol-5-ylmethyl)-amine | 3D framework | Luminescence |

Potential in Polymer Science and Functional Materials

This compound holds significant potential in the field of polymer science for the development of functional materials. The tetrazole moiety is known for its high nitrogen content and thermal stability, which are desirable properties for energetic polymers and other high-performance materials. mdpi.comnih.gov The incorporation of tetrazole rings into a polymer backbone can enhance its density and heat of formation. mdpi.com

The acetohydrazide group offers a reactive site for polymerization reactions. It can participate in condensation polymerization with suitable co-monomers to form novel polymer chains. Furthermore, the vinyl group in related tetrazole compounds has been utilized as a monomer for creating nitrogen-rich polymers through radical polymerization. mdpi.com While direct polymerization studies of this compound are not widely reported, its structure suggests its viability as a monomer or a functionalizing agent for existing polymers.

The resulting polymers could find applications as energetic binders, gas-generating materials, or precursors for nitrogen-rich carbon materials. The functional groups present in this compound also open up possibilities for post-polymerization modification, allowing for the tuning of the material's properties for specific applications. mdpi.comuni-muenchen.de

Corrosion Inhibition Properties

Tetrazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. iust.ac.irbhu.ac.inelectrochemsci.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. iust.ac.irelectrochemsci.org this compound, with its multiple heteroatoms (nitrogen and oxygen), is expected to exhibit strong corrosion inhibition properties. iust.ac.ir

The primary mechanism of corrosion inhibition by organic compounds like this compound is through adsorption onto the metal surface. This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, as well as through electrostatic interactions. electrochemsci.org The presence of both the tetrazole ring and the acetohydrazide group provides multiple active centers for adsorption. iust.ac.ir

The formation of a protective film on the metal surface is a key aspect of the inhibition process. This film acts as a physical barrier, isolating the metal from the corrosive environment. The stability and effectiveness of this film are dependent on the strength of the adsorption, which can be influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. bhu.ac.inelectrochemsci.org Adsorption of tetrazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. bhu.ac.inelectrochemsci.org

The adsorption of tetrazole inhibitors on a metal surface can be classified as either physisorption, chemisorption, or a combination of both (physiochemisorption). electrochemsci.org Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, on the other hand, involves the formation of stronger coordinate bonds between the heteroatoms of the inhibitor and the metal atoms. electrochemsci.org

For tetrazole derivatives, the mechanism is often described as physiochemisorption. The protonated form of the tetrazole in acidic solution can be electrostatically attracted to the negatively charged metal surface (physisorption). Subsequently, the lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of the metal, leading to the formation of a more stable, chemically adsorbed layer (chemisorption). electrochemsci.org The relative contribution of physisorption and chemisorption can be inferred from the value of the free energy of adsorption.

Table 2: Compound Names Mentioned in the Article

Future Research Directions and Translational Prospects

Novel Synthetic Pathways and Catalyst Development

The synthesis of tetrazole derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods. bohrium.comdntb.gov.ua Future research will likely focus on several key areas:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of diverse tetrazole libraries by combining three or more reactants in a single step. nih.govbeilstein-journals.org This approach is highly convergent and atom-economical, making it ideal for creating large collections of analogs for high-throughput screening. nih.gov The Passerini and Ugi reactions, for example, have been adapted for the synthesis of complex tetrazole-containing molecules. beilstein-journals.orgnih.gov A novel strategy involves using diversely protected tetrazole aldehydes as building blocks in these reactions, which represents a unique and complementary method to existing tetrazole synthesis processes. rug.nl

Advanced Catalysis: The development of novel catalysts is crucial for improving reaction rates, yields, and selectivity. tandfonline.com Recent advancements include the use of various nano-catalysts, which offer high surface area-to-volume ratios and can be easily recovered and reused. researchgate.netnih.gov Examples of effective catalysts include:

Copper (Cu) nano-particles tandfonline.com

Cobalt(II) complexes acs.org

Zinc oxide (ZnO) nanoparticles amerigoscientific.com

Magnetic nanoparticles researchgate.net

Flow Chemistry: Continuous-flow synthesis is emerging as a safe and scalable alternative to traditional batch processing, particularly for reactions involving potentially hazardous reagents like azides. acs.org This technology allows for precise control over reaction parameters, leading to improved safety and product consistency. acs.org

The following table summarizes some of the innovative catalytic systems being explored for tetrazole synthesis.

| Catalyst Type | Examples | Key Advantages |

| Homogeneous Catalysts | Cobalt(II) complexes | Good catalytic activity under homogeneous conditions. acs.org |

| Heterogeneous Catalysts | Zeolites, FeCl3−SiO2 | Ease of separation, reusability. tandfonline.com |

| Nanocatalysts | Cu nanoparticles, ZnO nanoparticles, Magnetic Fe3O4 | High surface area, high efficiency, recyclability, environmentally friendly. tandfonline.comamerigoscientific.comresearchgate.net |

Exploration of Additional Biological Targets and Mechanisms

While tetrazole derivatives have been investigated for a range of biological activities, there remains a vast, unexplored landscape of potential therapeutic targets. Future research will aim to identify and validate new molecular targets for Tetrazole-5-acetohydrazide and its analogs.

Current research has highlighted the potential of tetrazole compounds in various therapeutic areas, including:

Anticancer: Some tetrazole derivatives have shown activity against various cancer cell lines, including human liver carcinoma. nih.govresearchgate.net

Antimicrobial: The tetrazole scaffold is a component of several antibacterial and antifungal agents. globalresearchonline.net

Antidiabetic: Certain tetrazole-containing compounds have been investigated as agents for managing type 2 diabetes. mdpi.com

Future investigations will likely delve into less explored areas and specific molecular pathways. For instance, the interaction of tetrazole molecules with targets like the Keap1 protein, involved in neuro-inflammatory diseases, suggests a broader potential for these compounds. nih.gov Furthermore, fragment-like lead structures such as 2-(1H-Tetrazol-5-yl)acetic acid hydrazide have been identified as inhibitors of enzymes like JumonjiC domain-containing histone demethylase 2A (JMJD2A), indicating a role in epigenetic regulation. researchgate.net

Development of this compound-Based Prodrugs

A significant challenge in drug development is optimizing the pharmacokinetic properties of lead compounds, such as absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies offer a viable approach to overcome these hurdles. researchgate.net For this compound, which contains functional groups amenable to chemical modification, the development of prodrugs could significantly enhance its therapeutic potential.

Future research in this area will focus on designing prodrugs that can:

Improve Oral Bioavailability: By masking polar functional groups, prodrugs can enhance lipid solubility and improve absorption from the gastrointestinal tract. researchgate.net

Enhance Target Specificity: Prodrugs can be designed to be activated by specific enzymes that are overexpressed at the target site, thereby increasing local drug concentration and reducing systemic toxicity.

Prolong Duration of Action: Controlled release of the active drug from a prodrug can lead to a more sustained therapeutic effect.

Combinatorial Chemistry and High-Throughput Screening for New Analogs

The principles of combinatorial chemistry and high-throughput screening (HTS) are central to modern drug discovery. slideshare.net These technologies enable the rapid synthesis and evaluation of large libraries of compounds to identify "hits" with desired biological activity. slideshare.netnih.gov

Applying these methodologies to this compound will involve:

Library Design: Creating focused libraries of analogs by systematically modifying the core structure of this compound.

Solid-Phase and Solution-Phase Synthesis: Employing combinatorial techniques to efficiently produce thousands of distinct compounds. slideshare.net

Automated Screening: Utilizing robotic systems and miniaturized assays to test the biological activity of the entire library in a short period. slideshare.net

This approach will accelerate the discovery of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Nanomaterial Integration and Drug Delivery Systems

Nanotechnology offers transformative potential for drug delivery, and the integration of this compound with nanomaterials could address several key challenges. frontiersin.org Nanomaterial-based drug delivery systems (NBDDS) can improve the solubility, stability, and bioavailability of encapsulated drugs. frontiersin.org

Future research directions include:

Nanoparticle Formulation: Encapsulating or conjugating this compound with various nanoparticles, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles, to improve its delivery characteristics.

Targeted Delivery: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, thereby enhancing therapeutic efficacy and reducing off-target effects. frontiersin.org For instance, transferrin-modified nanoparticles can enhance drug delivery to tumor cells. frontiersin.org

Controlled Release: Designing smart nanomaterials that release the drug in response to specific stimuli at the target site, such as changes in pH or enzyme concentration.

The use of nanomaterials not only as delivery vehicles but also as catalysts in the synthesis of tetrazole derivatives highlights the multifaceted role of nanotechnology in this field. researchgate.netnih.govamerigoscientific.com

Advanced Computational Modeling for Drug Design

Computational tools are indispensable in modern drug discovery, providing valuable insights that can guide and accelerate the experimental process. For this compound, advanced computational modeling can be employed in several ways:

Molecular Docking: Simulating the binding of this compound analogs to the active site of a target protein to predict their binding affinity and mode of interaction. nih.gov This can help in prioritizing compounds for synthesis and biological testing.

In Silico ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs, allowing for the early identification of candidates with unfavorable profiles. nih.gov

Molecular Dynamics Simulations: Performing simulations to study the dynamic behavior of the drug-target complex over time, providing a deeper understanding of the binding mechanism. nih.gov

These computational approaches, when used in conjunction with experimental data, will facilitate a more rational and efficient design of novel this compound-based therapeutic agents.

Q & A

Q. What are the standard synthetic routes for Tetrazole-5-acetohydrazide, and what critical reaction conditions must be controlled?

this compound is typically synthesized via 1,3-dipolar cycloaddition of ethyl cyanoacetate with hydrazoic acid (HN₃), followed by nitration or functionalization. Key steps include:

- Cycloaddition : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor tetrazole ring formation. Excess HN₃ and controlled pH (acidic) improve yields .

- Nitration : Exhaustive nitration of 1H-tetrazole-5-acetic acid requires concentrated nitric acid at low temperatures (<10°C) to avoid decomposition. Stoichiometric control prevents over-nitration, which generates hazardous byproducts .

- Hydrazide formation : Reaction with hydrazine hydrate in ethanol under reflux (6–8 hours) yields the acetohydrazide derivative. Solvent purity and anhydrous conditions minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

- Multinuclear NMR : ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR are critical for structural elucidation. ¹⁵N NMR resolves tautomeric forms (1H vs. 2H-tetrazole), while ¹⁴N NMR detects hydrogen-bonding interactions .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures. High-resolution data (≤1.0 Å) and twin refinement (for twinned crystals) improve accuracy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing isomeric byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the cycloaddition step during this compound synthesis?

Low yields often stem from competing side reactions (e.g., dimerization of HN₃). Mitigation strategies include:

- Catalytic additives : Zinc chloride or trifluoroacetic acid accelerates cycloaddition while suppressing side pathways .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics compared to ethanol or water .

- Temperature gradients : Stepwise heating (25°C → 60°C) improves regioselectivity for the 5-substituted tetrazole isomer .

Q. What are the best practices for resolving contradictory NMR data in this compound derivatives?

Contradictions often arise from dynamic tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : Cooling to −40°C slows tautomeric interconversion, clarifying splitting patterns .

- Deuterated solvents : DMSO-d₆ or CD₃OD reduces line broadening caused by proton exchange .

- Cross-validation : Correlate NMR data with X-ray structures (e.g., hydrogen-bonding networks in SHELXL-refined models) to confirm assignments .

Q. How can reaction conditions be optimized to minimize hazardous byproducts during nitration steps?

Nitration of tetrazole derivatives can generate explosive trinitromethyl byproducts. Risk mitigation involves:

- Controlled stoichiometry : Use 1:3 molar ratios (tetrazole:nitric acid) to limit over-nitration .

- In situ monitoring : FTIR or Raman spectroscopy tracks nitro group incorporation, enabling real-time adjustments .

- Safety protocols : Conduct small-scale reactions (<1 g) in blast-shielded reactors with remote temperature control. Post-reaction quenching with ice-water minimizes residual HNO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.